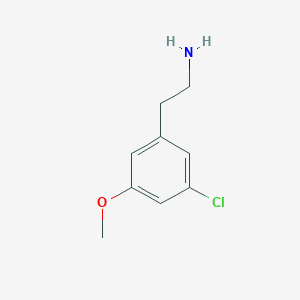![molecular formula C15H17F4N B13615470 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C15H17F4N. This compound features a bicyclic structure with fluorine atoms and a benzyl group, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One effective approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Michael reactions, leading to the formation of substituted bicyclic compounds .
Common Reagents and Conditions
Common reagents used in these reactions include α,β-unsaturated carbonyl compounds, which facilitate the Michael addition. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid .
Major Products Formed
The major products formed from these reactions are substituted bicyclic compounds, such as 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Scientific Research Applications
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates
Uniqueness
What sets 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane apart from similar compounds is its combination of a benzyl group and multiple fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17F4N |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H17F4N/c16-14(17)6-12-9-20(8-11-4-2-1-3-5-11)10-13(7-14)15(12,18)19/h1-5,12-13H,6-10H2 |
InChI Key |
SNZKHAIRCPZMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC(C2(F)F)CC1(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)






![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
